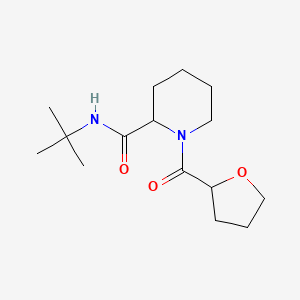![molecular formula C11H17N3OS B7562192 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7562192.png)
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea, also known as CPI-455, is a small molecule inhibitor that has been developed for its potential application in cancer treatment. CPI-455 has been shown to inhibit the activity of the lysine-specific demethylase 5A (KDM5A), which is a histone demethylase that plays a key role in the regulation of gene expression.
Mechanism of Action
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea works by inhibiting the activity of KDM5A, which is a histone demethylase that plays a key role in the regulation of gene expression. KDM5A is overexpressed in several different types of cancer, and its overexpression has been linked to cancer progression and poor prognosis. By inhibiting the activity of KDM5A, this compound can prevent the expression of genes that are involved in cancer progression, thereby inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. One study published in the journal Cancer Research in 2016 showed that this compound inhibited the expression of several genes that are involved in cancer progression, including genes that are involved in cell proliferation, migration, and invasion. Another study published in the journal Nature Communications in 2017 showed that this compound inhibited the growth of leukemia cells in mice, which suggests that it may have potential as a cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea is that it has been shown to be effective in inhibiting the growth of several different types of cancer cells. Another advantage is that it has a well-defined mechanism of action, which makes it easier to study. However, one limitation of this compound is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans is not yet known.
Future Directions
There are several future directions for research on 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea. One direction is to investigate its potential application in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential as a treatment for other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which will require clinical trials.
Synthesis Methods
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis of this compound was first reported by scientists at the University of Texas MD Anderson Cancer Center in 2016. The synthesis method involves the reaction of 4-methyl-1,3-thiazol-5-ylmethylamine with cyclopentanone, followed by the reaction of the resulting product with isocyanate. The final step involves the reaction of the resulting product with a reducing agent to produce this compound.
Scientific Research Applications
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea has been the subject of several scientific studies, which have investigated its potential application in cancer treatment. One study published in the journal Cancer Research in 2016 showed that this compound inhibited the growth of several different types of cancer cells, including breast, lung, and prostate cancer cells. Another study published in the journal Nature Communications in 2017 showed that this compound inhibited the growth of leukemia cells in mice.
properties
IUPAC Name |
1-cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-8-10(16-7-13-8)6-12-11(15)14-9-4-2-3-5-9/h7,9H,2-6H2,1H3,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEGBGMZIFYPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide](/img/structure/B7562112.png)
![2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7562127.png)
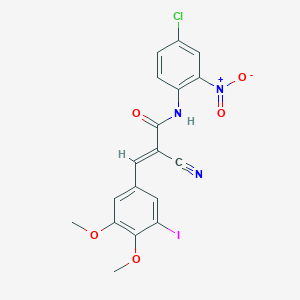
![(2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B7562147.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7562155.png)
![[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(6-pyrrolidin-1-ylpyridin-3-yl)methanone](/img/structure/B7562158.png)
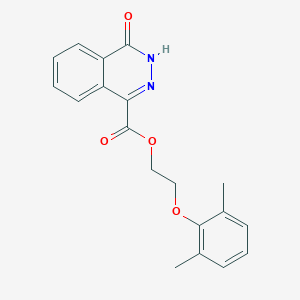
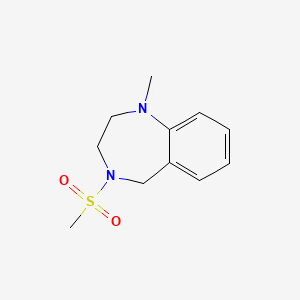
![N-[(4-imidazol-1-ylphenyl)methyl]-3-iodo-4-methylbenzamide](/img/structure/B7562186.png)
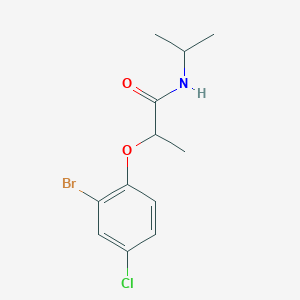
![7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7562212.png)
![3-[(2,5-Dimethylphenyl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7562221.png)
![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562227.png)
